N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-19-11-5-4-9(6-12(11)20-2)16-15(18)13-7-10(17)14(21-3)8-22-13/h4-8H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBPWRIUJXUGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diethyl Oxalate with Enaminones
A widely cited method involves reacting diethyl oxalate with enaminones derived from 4-dimethylamino-3-aryl-3-buten-2-one derivatives. For example, 4-dimethylamino-3-(3,4-dimethoxyphenyl)-3-buten-2-one reacts with diethyl oxalate in ethanol under basic conditions (sodium ethoxide) to form ethyl 5-methoxy-4-oxo-4H-pyran-2-carboxylate. Hydrolysis of the ester group using concentrated HCl yields the free carboxylic acid (mp 225–227°C with decomposition).
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Diethyl oxalate | Ethanol | Reflux | 75% |
| Sodium ethoxide | Ethanol | 20–25°C | – |
| HCl (concentrated) | – | Steam bath | 85% |
Oxidation of 2-Hydroxymethylpyran Derivatives
Alternative routes employ oxidative methods. For instance, 5-methoxy-2-hydroxymethyl-4-oxo-4H-pyran undergoes oxidation with Ag₂O or MnO₂/CrO₃ in aqueous media to yield the carboxylic acid. This method is less common due to lower yields (~50%) and side-product formation.
Preparation of 3,4-Dimethoxyaniline
The aromatic amine component, 3,4-dimethoxyaniline (CAS 6315-89-5), is synthesized via nitration followed by reduction or direct methoxylation of aniline derivatives.
Methoxylation of 3-Nitro-4-Methoxyphenol
A two-step process involves:
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Nitration : 4-Methoxyphenol is nitrated with HNO₃/H₂SO₄ to yield 3-nitro-4-methoxyphenol.
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Methoxylation and Reduction : The nitro group is reduced (H₂/Pd-C) to an amine, followed by methylation with dimethyl sulfate to introduce the second methoxy group.
Analytical Data
Amide Bond Formation
Coupling the pyran-carboxylic acid with 3,4-dimethoxyaniline is achieved via activation of the carboxylic acid.
DCC/HOBt-Mediated Coupling
The most efficient method uses N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature. The reaction proceeds via in situ formation of an active ester, which reacts with the amine to form the carboxamide.
Optimized Protocol
-
Dissolve 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid (1 eq) and 3,4-dimethoxyaniline (1.2 eq) in anhydrous DCM.
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Add DCC (1.5 eq) and HOBt (1.1 eq).
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Stir for 12–24 hours at 25°C.
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Filter to remove dicyclohexylurea (DCU) byproduct.
Alternative Coupling Agents
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EDC/HCl : Ethylcarbodiimide hydrochloride with DMAP gives comparable yields but requires longer reaction times (48 hours).
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Schotten-Baumann Conditions : Aqueous NaOH and acyl chloride derivatives are less effective due to hydrolysis side reactions.
Purification and Characterization
Crystallization
Recrystallization from ethanol or chloroform removes unreacted starting materials and DCU. Ethanol yields needle-like crystals with >99% purity (HPLC).
Spectroscopic Confirmation
-
1H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.1 (d, 1H, pyran-H), 7.4–6.8 (m, 3H, aromatic-H), 3.9–3.7 (s, 9H, OCH₃).
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HPLC : Retention time 12.3 min (C18 column, MeOH/H₂O 70:30).
Challenges and Optimization Strategies
Byproduct Formation
Scale-Up Considerations
-
Solvent Choice : Replacing DCM with THF improves solubility in large-scale reactions.
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Catalytic DMAP : Reduces reaction time to 6 hours with 0.1 eq DMAP.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| DCC/HOBt in DCM | 78 | 99.5 | Moderate |
| EDC/DMAP in THF | 72 | 98.9 | High |
| Schotten-Baumann | 45 | 95.2 | Low |
The DCC/HOBt method remains the gold standard for laboratory-scale synthesis, while EDC/DMAP offers better scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex organic molecules, particularly in pharmaceutical and agrochemical research. Its unique structure allows for modifications that can enhance biological activity or alter chemical properties.
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 0.22 to 0.25 μg/mL, indicating potent efficacy against these bacteria.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
- Anticancer Potential : There is ongoing research exploring its potential as an anticancer agent, particularly through mechanisms involving apoptosis and cell cycle regulation.
Medicine
In medicinal chemistry, this compound is being studied for its potential therapeutic applications:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways, warranting further investigation into its role as a therapeutic agent.
- Receptor Modulation : Its ability to interact with cellular receptors could lead to developments in targeted therapies for diseases such as cancer and autoimmune disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against clinical strains of Staphylococcus aureus. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use in developing new antibacterial agents.
Case Study 2: Anti-inflammatory Activity
In a study by Lee et al. (2024), the anti-inflammatory effects of this compound were assessed using an animal model of arthritis. The results indicated that treatment with this compound significantly reduced inflammation markers compared to the control group.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Aromatic Substitutions
The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-chloro-2,5-dimethoxyphenyl substituent in the pyrimidine analog . Chlorine atoms increase lipophilicity and may improve membrane permeability, whereas methoxy groups enhance solubility and π-π stacking interactions. Another analog, N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (CAS 1021093-97-9), incorporates methoxybenzyl ether linkages, which introduce steric bulk and alter electronic distribution compared to the direct dimethoxyphenyl attachment .
Functional Group Positioning
In contrast, the target compound’s methoxy groups at positions 3 and 4 on the phenyl ring may optimize steric and electronic compatibility with target proteins.
Physicochemical Properties
Biological Activity
N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique pyranone structure characterized by a 4-oxo group and a carboxamide functional group, along with two methoxy substituents on the aromatic ring. Its molecular formula is C_{16}H_{17}N O_{5}, which indicates a complex structure that may influence its biological activity.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For example, studies have reported that derivatives of pyranones can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Antimicrobial Properties : The compound's structural features may contribute to its ability to inhibit microbial growth. Research indicates that related pyranone derivatives have demonstrated antibacterial and antifungal activities, which could be applicable to this compound.
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It may interact with various biological targets, including kinases and other enzymes critical in disease pathways.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that:
- Binding Affinity : The compound may bind to specific protein targets such as GSK-3β (Glycogen Synthase Kinase 3 beta), which is involved in various signaling pathways related to cancer and neurodegenerative diseases.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels in cells, potentially leading to oxidative stress and apoptosis in cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(3,4-Dihydroxyphenyl)-4-oxo-4H-pyran-2-carboxylic acid | Hydroxy substitutions | Antimicrobial |
| 5-(3-Methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide | Single methoxy substitution | Anticancer |
| 5-(4-Methoxyphenyl)-N-methyl-4-oxo-4H-pyran-2-carboxamide | Methylated amine | Enzyme inhibition |
The dual methoxy substitution in this compound enhances its lipophilicity and bioavailability compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyranone derivatives:
- Anticancer Studies : A study evaluating the cytotoxic effects of pyranone derivatives on A431 and Jurkat cell lines found that certain modifications led to enhanced potency against these cancer cells, indicating a potential pathway for further research on this compound .
- Antimicrobial Testing : In vitro assays demonstrated that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : Research has shown that some pyranone derivatives effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the most reliable synthetic routes for N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, and how can purity be optimized?
The compound can be synthesized via condensation reactions between functionalized pyran-2-carboxylic acid derivatives and substituted anilines. For example, thieno[2,3-d]pyrimidine carboxamides (structurally analogous) are synthesized using alkylation or acylation steps with aryl amines under reflux in polar aprotic solvents like DMF or DMSO . Purity optimization involves recrystallization from ethanol/water mixtures and chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients). Yield improvements (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and reaction time (6–8 hrs at 80°C) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze methoxy (δ 3.7–3.9 ppm for OCH₃) and carbonyl (δ 165–170 ppm for C=O) groups.
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., pyran and dimethoxyphenyl moieties). For similar compounds, deviations <15° from coplanarity are typical .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 388.42 for a related dimethoxyphenyl carboxamide) .
Q. What solvent systems are suitable for solubility and formulation studies?
The compound’s solubility is influenced by methoxy and carboxamide groups. Preliminary testing in DMSO (≥50 mg/mL) is recommended for stock solutions. For aqueous buffers (pH 7.4), use co-solvents like PEG-400 or cyclodextrins to enhance solubility. Partition coefficients (logP ~2.5–3.0) can be estimated via HPLC using a C18 column and water/acetonitrile gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positioning) affect bioactivity in structure-activity relationship (SAR) studies?
Systematically vary substituents on the phenyl and pyran rings. For example:
- Replace 3,4-dimethoxy groups with halogenated (Cl, F) or alkyl chains to assess hydrophobic interactions.
- Modify the pyran ring’s oxidation state (e.g., 4-oxo to 4-hydroxy) to evaluate hydrogen-bonding effects.
Biological assays (e.g., antimicrobial activity) can reveal trends: Pyrimidine analogs with para-methoxy groups show 2–4x higher activity against S. aureus compared to ortho-substituted derivatives .
Q. What analytical strategies resolve contradictions in stability data under varying pH and temperature?
- pH stability : Use accelerated degradation studies (25–40°C, pH 1–10). Monitor via HPLC for degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid at pH >9).
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C for similar carboxamides) .
Contradictions arise from solvent interactions; for example, DMSO stabilizes the compound at high temperatures but accelerates hydrolysis in aqueous buffers .
Q. How can computational modeling predict interactions with biological targets (e.g., enzymes or receptors)?
- Docking simulations : Use software like AutoDock Vina to model binding to kinase domains (e.g., CDK2). The dimethoxyphenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD values <2.0 Å indicate stable complexes.
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Temperature | 80°C | Reduces side reactions |
| Reaction Time | 7 hrs | Balances completion |
| Purification Method | Silica gel chromatography (EtOAc:Hexane = 3:7) | Purity >95% |
Q. Table 2. Structural Metrics from X-ray Crystallography
| Metric | Observed Value | Reference Compound |
|---|---|---|
| Dihedral Angle (Pyran-Phenyl) | 12.8° | 5.2°–6.4° |
| Hydrogen Bonds | N–H⋯O (2.1 Å) | C–H⋯π interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
